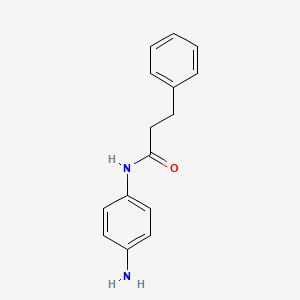

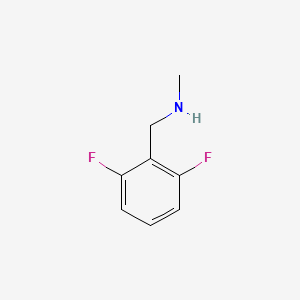

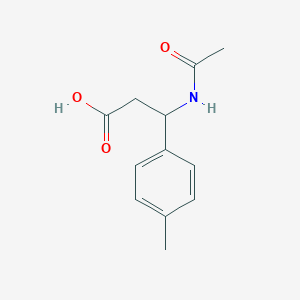

3-Acetamido-3-(p-tolyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the use of various techniques to create derivatives of propanoic acid. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is detailed, which includes the use of spectroscopic techniques such as FT-IR, NMR, and ESI-MS to confirm the structure of the synthesized compound . Similarly, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid is mentioned as a derivative of danshensu, which is designed to improve chemical stability and liposolubility . These methods could potentially be adapted for the synthesis of 3-Acetamido-3-(p-tolyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray single crystal diffraction analysis. For example, the crystal structure of (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide is analyzed, revealing its triclinic system and space group, along with specific bond angles and lengths . This information is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound or its related compounds. However, the bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator suggests that these compounds can interact with biological systems, indicating potential reactivity that could be explored in further studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from the computational and structural parameters determined in the studies. For instance, the use of DFT and NBO analysis helps in understanding the intramolecular charge transfer and electron density delocalization . The HOMO-LUMO energies calculated are indicative of the global reactivity descriptors, which are important for explaining the bioactivity of the compounds. Additionally, parameters evaluated in solvent phases using IEF-PCM of the DFT method provide insights into the solvation effects on the properties of these compounds .

Scientific Research Applications

Synthetic Applications and Structural Studies

A compound structurally related to 3-Acetamido-3-(p-tolyl)propanoic acid, synthesized for study as an insect growth regulator, showed potential as a juvenile hormone mimic, indicating its use in pest control strategies. This synthesis involved comprehensive structural and computational analysis, highlighting its potential in agricultural applications (Devi & Awasthi, 2022).

Research on the indirect ortho functionalization of substituted toluenes led to the development of a highly regioselective olefination process, producing 3-(2'-tolyl)propanoic acid and its derivatives. This study underscores the compound's significance in organic synthesis, offering pathways to novel organic molecules (Cai et al., 2007).

An innovative ultrasound-promoted synthesis approach for 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones was developed, showcasing the versatility of acetamido derivatives in facilitating rapid and efficient chemical syntheses (Bizhanpoor & Hassanabadi, 2016).

Biological and Material Applications

Studies on the enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid, a key intermediate for constructing Cathepsin inhibitors, highlight the biological significance of derivatives of this compound. These findings reveal the compound's potential in medicinal chemistry, particularly in developing novel therapeutic agents (Forró, Tasnádi, & Fülöp, 2013).

A novel anti-aging composition for topical skin care was developed using 3-(4-hydroxyphenyl)propanoic acid amide, a derivative of interest, illustrating the compound's utility in cosmetic formulations aimed at skin health and anti-aging effects (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Mechanism of Action

Target of Action

The primary target of 3-Acetamido-3-(p-tolyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components for protein synthesis and serve as precursors for a variety of bioactive molecules.

Mode of Action

It is known to interact with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of aromatic amino acids, given its interaction with Aromatic-amino-acid aminotransferase . The downstream effects of these changes could potentially impact a variety of biological processes, including protein synthesis and the production of bioactive molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .

properties

IUPAC Name |

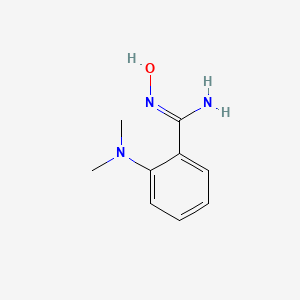

3-acetamido-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)11(7-12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHBKBNENRJYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585348 |

Source

|

| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886363-72-0 |

Source

|

| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)